N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(p-tolyloxy)acetamide
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Overview
Description
N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(p-tolyloxy)acetamide is a complex organic compound that features a morpholine ring, a naphthalene moiety, and a p-tolyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(p-tolyloxy)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the morpholino-ethyl intermediate: This can be achieved by reacting morpholine with an appropriate ethyl halide under basic conditions.
Attachment of the naphthalene moiety: The intermediate can then be reacted with a naphthalene derivative, possibly through a Friedel-Crafts alkylation or similar reaction.
Introduction of the p-tolyloxy group: Finally, the compound can be completed by reacting the intermediate with p-tolyloxy acetic acid or its derivatives under suitable conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include using continuous flow reactors, employing green chemistry principles, and recycling solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(p-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(p-tolyloxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-morpholinoethyl)-2-(p-tolyloxy)acetamide: Lacks the naphthalene moiety.
N-(2-morpholino-2-(phenyl)ethyl)-2-(p-tolyloxy)acetamide: Contains a phenyl group instead of a naphthalene moiety.
N-(2-piperidino-2-(naphthalen-1-yl)ethyl)-2-(p-tolyloxy)acetamide: Features a piperidine ring instead of a morpholine ring.
Uniqueness
N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(p-tolyloxy)acetamide is unique due to the combination of its morpholine ring, naphthalene moiety, and p-tolyloxy group. This unique structure may confer specific properties, such as enhanced binding affinity to certain biological targets or improved stability under various conditions.
Biological Activity
N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(p-tolyloxy)acetamide is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings related to its efficacy against different biological targets.
Chemical Structure and Synthesis
The compound features a morpholine ring, a naphthalene moiety, and a p-tolyloxy group, which contribute to its unique properties. The synthesis typically involves the reaction of 1-naphthoyl chloride with 2-(morpholino-2-(p-tolyl)ethyl)amine under controlled conditions, using organic solvents like dichloromethane or tetrahydrofuran. A base such as triethylamine is often employed to neutralize hydrochloric acid produced during the reaction.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit certain pathways involved in cell proliferation, leading to potential anticancer effects. Its structure allows it to modulate the activity of various proteins, which is crucial for its therapeutic applications .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, the compound has demonstrated effectiveness against breast cancer and leukemia cell lines, with IC50 values indicating potent activity .
Antimicrobial Activity
The compound also shows promising antimicrobial activity. Studies have reported that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds. Below is a comparison table highlighting key differences in biological activity:
Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
---|---|---|---|
This compound | High (IC50 values in low µM range) | Moderate (effective against multiple strains) | Enzyme inhibition; membrane disruption |
N-(2-morpholino-2-(p-tolyl)ethyl)-1-naphthamide | Moderate | Low | Primarily enzyme inhibition |
N-(4-morpholino-4-(naphthalen-1-yl)butanamide | High (similar mechanisms as above) | High (broad-spectrum activity) | Membrane disruption; enzyme inhibition |
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- In Vitro Studies : A study published in a peer-reviewed journal demonstrated that this compound inhibited cell proliferation in breast cancer cell lines by 70% at a concentration of 10 µM after 48 hours .
- Antimicrobial Efficacy : Another research article indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .
- Mechanistic Insights : Further investigations revealed that the compound's mechanism involves both direct interaction with cellular targets and modulation of signaling pathways associated with apoptosis .
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-19-9-11-21(12-10-19)30-18-25(28)26-17-24(27-13-15-29-16-14-27)23-8-4-6-20-5-2-3-7-22(20)23/h2-12,24H,13-18H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPPJGZRBOSGGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.